molecular formula C36H38BrNO3 B12053581 2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate

Cat. No.: B12053581
M. Wt: 612.6 g/mol
InChI Key: AGPKJKHZIBKUKJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the electrophilic aromatic substitution to introduce the bromine atom into the phenyl ring. This can be achieved by treating phenylacetic acid with bromine and mercuric oxide . The quinoline core can be synthesized through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate is unique due to its quinoline core structure and the presence of both bromophenyl and pentylcyclohexyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C36H38BrNO3

Molecular Weight

612.6 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C36H38BrNO3/c1-3-4-5-6-25-8-10-26(11-9-25)27-12-14-28(15-13-27)34-22-32(31-21-24(2)7-20-33(31)38-34)36(40)41-23-35(39)29-16-18-30(37)19-17-29/h7,12-22,25-26H,3-6,8-11,23H2,1-2H3

InChI Key

AGPKJKHZIBKUKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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